5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide involves its conversion to a toxic metabolite, MPP+, which is taken up by dopaminergic neurons and causes oxidative stress and cell death. This process is mediated by the enzyme monoamine oxidase-B (MAO-B), which converts this compound to MPP+.
Biochemical and Physiological Effects:
In addition to its effects on dopaminergic neurons, this compound has been shown to have a variety of other biochemical and physiological effects. These include inhibition of mitochondrial respiration, induction of oxidative stress, and activation of various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide in lab experiments is its selectivity for dopaminergic neurons, which allows for targeted investigation of Parkinson's disease and related conditions. However, this compound also has limitations, including its toxicity and potential for off-target effects.
Future Directions
There are many potential future directions for research involving 5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide. One area of interest is the development of new therapies for Parkinson's disease based on the selective destruction of dopaminergic neurons. Other potential applications include the investigation of mitochondrial function and oxidative stress in various disease states, as well as the development of new drugs targeting MAO-B and related enzymes.
Synthesis Methods
5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 2-phenylmorpholine with 3-(methylthio)propylamine, followed by the addition of sulfuric acid and subsequent purification steps.
Scientific Research Applications
5-methyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide has been widely used in scientific research as a tool for investigating various biological processes. One of the most well-known applications of this compound is in the study of Parkinson's disease, where it has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's patients.
properties
IUPAC Name |
5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-15-8-9-18(24-15)25(21,22)19-10-5-11-20-12-13-23-17(14-20)16-6-3-2-4-7-16/h2-4,6-9,17,19H,5,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNVJVTVBJLNIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.